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molecular formula C17H21N3O2 B8311443 Tert-butyl 3-(3-aminopyridin-4-yl)-5-methylphenylcarbamate

Tert-butyl 3-(3-aminopyridin-4-yl)-5-methylphenylcarbamate

Cat. No. B8311443
M. Wt: 299.37 g/mol
InChI Key: UXXLXWUIOIBVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187486B2

Procedure details

tert-butyl (3-(3-aminopyridin-4-yl)-5-methylphenyl) carbamate. A solution of tert-butyl (3-methyl-5-(3-nitropyridin-4-yl)phenyl)carbamate (198 mg, 0.60 mmol) in EtOH (5 mL) and EtOAc (5 mL) was degassed by bubbling N2 (g) through the solution for 10 min. Pd/C (10 wt %, 64 mg, 0.060 mmol) was added. A gas bag with a 3-way stopcock filled with H2 was attached to the flask. The flask was evacuated under vacuum and then back-filled with H2 (3×). The mixture was stiffed overnight at RT. The solution was degassed by bubbling N2 (g) through the solution for 10 min and was then filtered through celite. The solution was concentrated to afford tert-butyl (3-(3-aminopyridin-4-yl)-5-methylphenyl)carbamate (200 mg, 0.67 mmol, 111% yield) as an off-white foam. MS (ESI, pos. ion) m/z: 300.0 (M+1).
[Compound]
Name
tert-butyl (3-(3-aminopyridin-4-yl)-5-methylphenyl) carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl (3-methyl-5-(3-nitropyridin-4-yl)phenyl)carbamate
Quantity
198 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
64 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([NH:17][C:18](=[O:24])[O:19][C:20]([CH3:23])([CH3:22])[CH3:21])[CH:5]=[C:6]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][C:9]=2[N+:14]([O-])=O)[CH:7]=1>CCO.CCOC(C)=O.[Pd]>[NH2:14][C:9]1[CH:10]=[N:11][CH:12]=[CH:13][C:8]=1[C:6]1[CH:5]=[C:4]([NH:17][C:18](=[O:24])[O:19][C:20]([CH3:22])([CH3:21])[CH3:23])[CH:3]=[C:2]([CH3:1])[CH:7]=1

Inputs

Step One
Name
tert-butyl (3-(3-aminopyridin-4-yl)-5-methylphenyl) carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
tert-butyl (3-methyl-5-(3-nitropyridin-4-yl)phenyl)carbamate
Quantity
198 mg
Type
reactant
Smiles
CC=1C=C(C=C(C1)C1=C(C=NC=C1)[N+](=O)[O-])NC(OC(C)(C)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Name
Quantity
5 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
64 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by bubbling N2 (g) through the solution for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
A gas bag with a 3-way stopcock filled with H2
CUSTOM
Type
CUSTOM
Details
The flask was evacuated under vacuum
ADDITION
Type
ADDITION
Details
back-filled with H2 (3×)
CUSTOM
Type
CUSTOM
Details
The solution was degassed
CUSTOM
Type
CUSTOM
Details
by bubbling N2 (g) through the solution for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
was then filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C=NC=CC1C=1C=C(C=C(C1)C)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.67 mmol
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 111%
YIELD: CALCULATEDPERCENTYIELD 111.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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